molecular formula C9H18O B2743764 1-(3,3-Dimethylbutyl)cyclopropan-1-ol CAS No. 1694103-71-3

1-(3,3-Dimethylbutyl)cyclopropan-1-ol

Cat. No.: B2743764
CAS No.: 1694103-71-3
M. Wt: 142.242
InChI Key: ZYOASTUMIGUMEY-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylbutyl)cyclopropan-1-ol is an organic compound with the molecular formula C9H18O. It belongs to the class of cyclopropanols, which are characterized by a cyclopropane ring bonded to a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,3-Dimethylbutyl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the reaction of 3,3-dimethylbutylmagnesium bromide with cyclopropanone. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water to yield the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(3,3-Dimethylbutyl)cyclopropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(3,3-Dimethylbutyl)cyclopropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylbutyl)cyclopropan-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can participate in various biochemical pathways .

Comparison with Similar Compounds

    Cyclopropanol: Similar in structure but lacks the 3,3-dimethylbutyl group.

    Cyclopropanone: Contains a carbonyl group instead of a hydroxyl group.

    1-(3,3-Dimethylbutyl)cyclopropane: Lacks the hydroxyl group.

Uniqueness: The 3,3-dimethylbutyl group further enhances its steric and electronic properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(3,3-dimethylbutyl)cyclopropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-8(2,3)4-5-9(10)6-7-9/h10H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOASTUMIGUMEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCC1(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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